MOCVD Deposition Temperature: Nd(TMHD)₃ Enables Nd₂O₃ Film Growth at 550–600 °C vs. Nd(tmod)₃ Requiring 800 °C
In a direct comparison within the same review of MOCVD literature, Nd(TMHD)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato) enabled the deposition of crystalline neodymium oxide thin films at substrate temperatures of 550–600 °C, whereas the alternative Nd(tmod)₃ complex (tmod = 2,2,6,6-tetramethyl-3,5-octanedionato) required a substantially higher substrate temperature of 800 °C to produce crystalline Nd₂O₃ [1]. At the 800 °C deposition temperature used with Nd(tmod)₃, the resulting films exhibited a mixed phase of hexagonal and cubic Nd₂O₃ rather than the phase-pure cubic structure obtainable at the lower temperatures accessible with Nd(TMHD)₃ [1].
| Evidence Dimension | Substrate temperature required for crystalline Nd₂O₃ film deposition via MOCVD |
|---|---|
| Target Compound Data | 550–600 °C (Nd(TMHD)₃); yields cubic Nd₂O₃ phase |
| Comparator Or Baseline | 800 °C (Nd(tmod)₃); yields mixed hexagonal + cubic Nd₂O₃ phase |
| Quantified Difference | 200–250 °C lower deposition temperature for Nd(TMHD)₃; phase-pure cubic vs. mixed-phase product |
| Conditions | MOCVD of Nd₂O₃ thin films; literature review of multiple MOCVD studies as reported in Kukli et al. (2005), Thin Solid Films |
Why This Matters
A 200–250 °C reduction in required substrate temperature directly expands the compatible substrate range (e.g., temperature-sensitive semiconductor layers, glass), reduces thermal budget, lowers energy cost, and avoids undesirable substrate-phase interactions — a decisive procurement factor when selecting among neodymium precursor candidates for MOCVD.
- [1] Kukli, K.; Ritala, M.; Pore, V.; Leskelä, M.; Sajavaara, T.; Hegde, R.I.; Gilmer, D.C.; Tobin, P.J. Neodymium Oxide and Neodymium Aluminate Thin Films by Atomic Layer Deposition. Thin Solid Films 2005, 479 (1–2), 152–159. DOI: 10.1016/j.tsf.2004.11.186. (See Introduction: Nd₂O₃ MOCVD comparison of Nd(thd)₃ at 550–600 °C vs. Nd(tmod)₃ at 800 °C.) View Source
